Indoxacarb

Vue d'ensemble

Description

Indoxacarb is an oxadiazine pesticide developed by DuPont, primarily used to control lepidopteran larvae. It is marketed under various names, including this compound Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . This compound is known for its unique mode of action, which involves blocking neuronal sodium channels, leading to paralysis and death of the target pests .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Indoxacarb involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4-trifluoromethoxy)phenylcarbamate, which is synthesized using organic bases such as N,N-dimethylaniline . The process involves the acylation of p-alkyl aniline followed by reaction with triphosgene to form the chloroformyl derivative . Another method involves the protection of (+)5-chlorine-1,3-dihydro-2-hydroxyl-1-oxo-2H-indene-methyl carboxylate using fluorenylmethyl chloroformate, followed by cyclization and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of various organic bases and catalysts to facilitate the reactions while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Indoxacarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at different positions on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .

Applications De Recherche Scientifique

Agricultural Applications

Indoxacarb is predominantly used in agriculture to control lepidopteran pests, such as Spodoptera litura (cotton leafworm) and Helicoverpa armigera (cotton bollworm). Its effectiveness extends to other pest groups, including homopterans and coleopterans.

Efficacy Against Specific Pests

- Lepidopteran Pests : this compound has shown significant efficacy against various lepidopteran species. For instance, studies indicate that it can effectively manage populations of Plutella xylostella (diamondback moth) and Choristoneura rosaceana (oriental fruit moth) .

- Resistance Management : Research has identified mechanisms of resistance in pests like S. litura, where certain populations have developed resistance levels ranging from 3-fold to 95-fold due to extensive use of this compound . Understanding these resistance mechanisms is crucial for developing integrated pest management (IPM) strategies.

| Pest Species | LC50 (mg/L) | Resistance Factor |

|---|---|---|

| S. litura | 0.64 | 58.39 |

| InRS | 37.37 | 40.08 |

Environmental Impact Studies

This compound's environmental safety profile is a critical aspect of its application. Studies have shown that it poses low toxicity to non-target organisms, making it suitable for use in integrated pest management systems.

Toxicological Assessments

- Acute and Chronic Toxicity : this compound exhibits low dermal toxicity and is not classified as a skin or eye irritant . Long-term studies have indicated no significant carcinogenic effects, with the NOAEL (No Observed Adverse Effect Level) established at 1.04 mg/kg bw/day .

- Impact on Non-target Species : Research on beneficial insects like Ischnura senegalensis revealed that while lower concentrations may be tolerated, higher concentrations significantly impair locomotion and sensory abilities .

Residue Studies and Dissipation Rates

Understanding the persistence and residue levels of this compound in agricultural products is vital for ensuring food safety.

Residue Analysis

Recent studies have demonstrated that this compound residues can persist in various matrices, including soil and crops like cabbage and tomatoes. Average recoveries ranged from 79.7% to 98.3% across different sample types .

| Sample Type | Average Recovery (%) |

|---|---|

| Paddy Water | 95.0 |

| Cabbage | 89.5 |

| Tomato | 82.3 |

Integrated Pest Management (IPM)

This compound has been effectively integrated into IPM programs, demonstrating improved pest control while minimizing environmental impact. In trials comparing traditional chemical applications with IPM strategies incorporating this compound, the latter resulted in higher yields and reduced pest damage .

Field Trials

Field trials conducted in various regions have shown that this compound can significantly reduce pest populations while maintaining safety for beneficial insects and non-target organisms .

Mécanisme D'action

Indoxacarb exerts its effects by blocking the neuronal sodium channels in insects. This inhibition prevents the flow of sodium ions into nerve cells, leading to impaired nerve function, paralysis, and eventually death . The molecular targets include the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses .

Comparaison Avec Des Composés Similaires

Fipronil: Another insecticide that targets the nervous system but acts on gamma-aminobutyric acid (GABA) receptors.

Imidacloprid: A neonicotinoid insecticide that binds to nicotinic acetylcholine receptors in the nervous system.

Chlorantraniliprole: A diamide insecticide that targets ryanodine receptors, causing muscle paralysis.

Uniqueness of Indoxacarb: this compound is unique due to its specific mode of action on sodium channels, which distinguishes it from other insecticides that target different receptors or pathways. This specificity makes this compound effective against a broad spectrum of pests while reducing the likelihood of cross-resistance with other insecticides .

Activité Biologique

Indoxacarb is a widely used insecticide belonging to the oxadiazine class, primarily utilized in agricultural practices for pest control. Its mechanism of action involves the selective inhibition of voltage-gated sodium channels in insects, leading to paralysis and death. This article delves into the biological activity of this compound, focusing on its effects on both target and non-target organisms, its metabolic pathways, and case studies highlighting its toxicity.

This compound functions by blocking neuronal voltage-dependent sodium channels, which are crucial for nerve impulse transmission in insects. This selective lethality makes it effective against various lepidopteran pests while minimizing harm to beneficial insects when used appropriately . The compound is metabolized into its active form, which enhances its insecticidal properties.

Target Organisms

This compound exhibits significant toxicity towards a range of agricultural pests. However, its impact on non-target organisms, including aquatic life and mammals, is a growing concern. Research indicates that this compound can disrupt metabolic pathways in non-target species, leading to adverse health effects.

Table 1: Toxicity Effects of this compound on Non-Target Organisms

1. Methemoglobinemia from this compound Ingestion

A notable case involved a 38-year-old farmer who ingested this compound in a suicide attempt, resulting in methemoglobinemia. Clinical symptoms included cyanosis and hypoxemia. The patient was treated successfully with methylene blue, highlighting the importance of prompt recognition and treatment of this compound poisoning .

2. Chronic Exposure in Aquatic Species

A study utilizing zebrafish demonstrated that chronic exposure to environmentally relevant concentrations of this compound led to significant behavioral changes and pathological alterations in liver tissues. The study employed metabolomics and mass spectrometry imaging to reveal disruptions in metabolic pathways, particularly those involved in the tricarboxylic acid (TCA) cycle .

Metabolic Pathways

This compound's metabolism can lead to the production of various metabolites that may exhibit different biological activities. In insects, the metabolism primarily involves cytochrome P450 enzymes which play a crucial role in detoxifying xenobiotics. Resistance mechanisms have been identified in pest populations where up-regulation of detoxification genes such as cytochrome P450s and glutathione S-transferases has been observed .

Table 2: Genes Associated with this compound Resistance

| Gene Type | Function | Expression Change |

|---|---|---|

| Cytochrome P450 | Detoxification | Up-regulated |

| Glutathione S-transferase | Conjugation reactions | Up-regulated |

| ATP-binding cassette transporter | Efflux of toxic compounds | Up-regulated |

Environmental Impact

This compound's persistence in the environment raises concerns regarding its accumulation and potential effects on ecosystems. Studies have shown that residues can be detected in soil and crops long after application, posing risks to non-target species including pollinators and aquatic organisms .

Propriétés

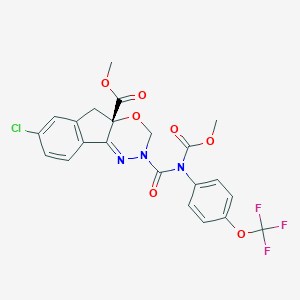

IUPAC Name |

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.